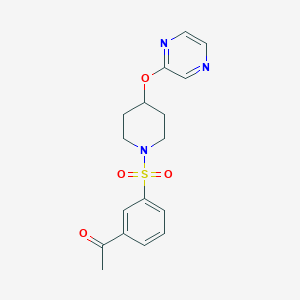

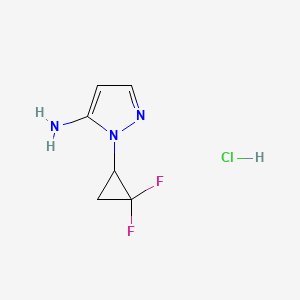

3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a benzamide derivative that is likely to possess interesting chemical and physical properties due to the presence of a cyano group attached to the benzene ring and the furan moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with cyano and furan groups have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of related furan and benzamide derivatives typically involves acylation reactions or cyclization processes. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, fluorine-containing 3-cyano-2-methyl-benzo[b]furans were prepared using microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions . These methods could potentially be adapted for the synthesis of 3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray single crystallography, as demonstrated in the study of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . The presence of the cyano group and the furan ring in the target compound would contribute to its molecular geometry and the potential for intermolecular interactions, such as hydrogen bonding, which could be investigated using similar structural analysis methods.

Chemical Reactions Analysis

Benzamide derivatives with cyano groups have been shown to exhibit interesting reactivity, such as colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . Although the specific reactions of 3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide are not detailed in the provided papers, the studies suggest that similar compounds could be explored for their reactivity with various anions or other chemical species.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and benzamide derivatives can be quite diverse. For example, the synthesis of cyanoacrylates containing furan or tetrahydrofuran moieties revealed that these compounds have varying biological activities, including herbicidal, fungicidal, and plant growth regulatory effects . The specific physical properties such as solubility, melting point, and boiling point of 3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide would need to be determined experimentally, but the presence of the cyano and furan groups suggests potential for significant biological activity.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

A study on benzofuran derivatives, including those with similar structural features to the compound , revealed significant anticancer and antiangiogenic activities. These compounds targeted the colchicine site on tubulin, induced apoptosis, and demonstrated potent vascular disrupting properties in vitro and in vivo, suggesting potential applications in cancer treatment (Romagnoli et al., 2015).

Synthesis and Structural Characterization

Research on the synthesis and structural characterization of cyano and furan-containing compounds has led to the development of new methodologies and understanding of their properties. For instance, the cyclization of 3-(Benzofuran-3-yl)propionic Acid Derivatives has been explored, showcasing methods for generating complex structures that could be relevant for designing compounds with specific biological activities (Horaguchi et al., 1976).

Mechanofluorochromic Properties

A study on 3-aryl-2-cyano acrylamide derivatives, which share functional group similarities with the target compound, explored their mechanofluorochromic properties. These findings highlight the potential for developing materials with novel optical properties for sensors or electronic devices (Song et al., 2015).

Novel Supramolecular Packing Motifs

The structure of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates innovative supramolecular packing motifs, suggesting applications in the design of materials with specific organizational properties. This research could inform the development of compounds with unique physical characteristics (Lightfoot et al., 1999).

Antiplasmodial Activities

Compounds structurally related to the target molecule have been investigated for their antiplasmodial activities. These studies offer a pathway to discovering new treatments for malaria, showcasing the potential of such compounds in medicinal chemistry (Hermann et al., 2021).

properties

IUPAC Name |

3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-20-8-6-18(11-14-5-7-21-12-14)16(19)15-4-2-3-13(9-15)10-17/h2-5,7,9,12H,6,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQFSFXPBXIRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B3018489.png)

![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)

![N-(4-cyanophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B3018504.png)

![2-Chloro-N-[2-methoxy-2-(oxolan-3-yl)ethyl]acetamide](/img/structure/B3018511.png)